5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Description
Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Modern Organic and Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged scaffold in drug design and development, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govdoaj.org Its unique chemical properties, including high aromaticity and in vivo stability, make it a versatile building block for creating new therapeutic agents. mdpi.comnih.gov The mesoionic nature of thiadiazoles allows them to readily cross cellular membranes, enhancing their potential pharmacological activity. nih.gov
This scaffold is a component of numerous compounds investigated for a wide range of biological activities, including:
Antimicrobial nih.govijpcbs.com
Antiviral mdpi.com
Anti-inflammatory researchgate.netgavinpublishers.com
Anticonvulsant gavinpublishers.com
The electron-deficient character of the 1,3,4-thiadiazole ring, resulting from the electronegativity difference between sulfur and nitrogen, makes it a candidate for electron transfer processes and allows for nucleophilic substitution at the 2 and 5 positions. mdpi.combepls.com This reactivity is a key aspect of its utility in synthetic organic chemistry.
Contextualization of Halogenated Thiadiazoles in Synthetic Strategy
The introduction of halogen atoms, such as chlorine, onto the thiadiazole ring is a common and effective strategy in medicinal chemistry. Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, which affects how easily it can pass through biological membranes. nih.govnih.gov
In the context of synthetic strategy, a chlorine atom serves as a versatile functional group. It can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups to further modify the molecule. nih.gov For example, the chlorine atom in 2-chloroacetamide (B119443) derivatives of thiadiazole can be displaced to form new compounds. nih.gov
Research has shown that the presence and position of a halogen on a thiadiazole-containing compound can have a profound impact on its biological activity. For instance, a chlorine atom at the 2-position of a phenyl ring attached to a thiadiazole was found to be favorable for cytotoxicity in certain cancer cell lines. nih.gov Similarly, replacing a chlorine atom with a fluorine atom has been shown to increase the antiproliferative activity of some thiadiazole derivatives. nih.gov
Rationale for Research into Cyano-Substituted 1,3,4-Thiadiazoles
The rationale for investigating cyano-substituted 1,3,4-thiadiazoles stems from the potential for this combination of moieties to yield compounds with novel and enhanced biological activities. The strong electron-withdrawing nature of the cyano group can significantly alter the electron distribution within the thiadiazole ring, thereby modulating its reactivity and interaction with enzymes or receptors.
Scope and Objectives of Academic Research on 5-Chloro-1,3,4-thiadiazole-2-carbonitrile
Academic research on this compound and related compounds is primarily focused on several key areas:
Synthesis and Characterization: Developing efficient and novel methods for the synthesis of these compounds and fully characterizing their structures using techniques like IR, NMR, and mass spectrometry. encyclopedia.pubmanipal.edu
Exploration of Chemical Reactivity: Investigating the reactivity of the chloro and cyano groups to create libraries of new derivatives for biological screening.
Biological Evaluation: Screening the synthesized compounds for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, to identify potential lead compounds for drug development. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds and evaluating the impact of these changes on their biological activity to understand the key molecular features required for potency and selectivity. researchgate.net
The overarching objective of this research is to leverage the unique chemical properties of the 1,3,4-thiadiazole scaffold and the strategic placement of chloro and cyano substituents to design and discover new molecules with significant therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3,4-thiadiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClN3S/c4-3-7-6-2(1-5)8-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSGTVFPDJGHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195737-25-8 | |
| Record name | 5-chloro-1,3,4-thiadiazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for 5 Chloro 1,3,4 Thiadiazole 2 Carbonitrile
Retrosynthetic Analysis of the 1,3,4-Thiadiazole (B1197879) Nucleus Bearing Chloro and Carbonitrile Functionalities
A retrosynthetic approach to 5-Chloro-1,3,4-thiadiazole-2-carbonitrile involves disconnecting the molecule at key bonds to identify simpler, readily available starting materials. The primary disconnections are at the C-Cl and C-CN bonds, and within the thiadiazole ring itself.
Disconnection of Functional Groups: The most straightforward retrosynthetic step is the removal of the chlorine and cyano groups. This leads to a conceptual 1,3,4-thiadiazole intermediate, which can then be further deconstructed. The installation of the chlorine atom can be envisioned via a halogenation reaction on a suitable precursor, while the carbonitrile group could be introduced through various methods, including cyanation of a halogenated precursor or from a cyano-containing building block.
Disconnection of the 1,3,4-Thiadiazole Ring: The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. chemicalbook.com Its retrosynthesis typically involves breaking the C-S and C-N bonds. Common synthons for the 1,3,4-thiadiazole core include thiosemicarbazide (B42300) derivatives, acylhydrazines, and dithiocarbazates. sbq.org.br These precursors provide the necessary N-N-C-S backbone, which can then be cyclized with a one-carbon unit.
Foundational Syntheses of 1,3,4-Thiadiazole Ring Systems
The construction of the 1,3,4-thiadiazole ring is a cornerstone of synthesizing the target molecule. Several classical and modern methods are employed, each with its own set of advantages and substrate scope.
Cyclocondensation Reactions Involving Thiosemicarbazide Derivatives
Thiosemicarbazide and its derivatives are versatile and widely used starting materials for the synthesis of 2-amino-1,3,4-thiadiazoles. sbq.org.brnih.gov The general strategy involves the cyclization of a thiosemicarbazide with a one-carbon electrophile.
The reaction of thiosemicarbazide with carboxylic acids or their derivatives (such as esters or acid chlorides) in the presence of a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride is a common method. bu.edu.egrsc.org For instance, the reaction of benzoic acid with thiosemicarbazide can yield 5-phenyl-1,3,4-thiadiazol-2-amine. jocpr.com The reaction conditions, particularly the acidity, can influence the outcome, with acidic media favoring the formation of 1,3,4-thiadiazoles over 1,2,4-triazoles. ptfarm.pl
Another important variation is the reaction of thiosemicarbazide with carbon disulfide (CS2), which can lead to the formation of 2,5-dithiol-1,3,4-thiadiazole. sbq.org.brresearchgate.net
The table below summarizes some examples of 1,3,4-thiadiazole synthesis from thiosemicarbazide derivatives.
| Starting Materials | Reagents/Conditions | Product | Reference(s) |
| Thiosemicarbazide, Carboxylic Acid | Dehydrating Agent (e.g., H2SO4, PPA) | 2-Amino-5-substituted-1,3,4-thiadiazole | bu.edu.eg |
| Thiosemicarbazide, Carbon Disulfide | Alcoholic Ammonia (B1221849) or other base | 2,5-Dithiol-1,3,4-thiadiazole | sbq.org.brresearchgate.net |
| Phenylthiosemicarbazide, Methoxy Cinnamic Acid | Phosphorus Oxychloride | Substituted 1,3,4-thiadiazole | rsc.org |
| Thiosemicarbazide, Benzoic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-phenyl-1,3,4-thiadiazole | encyclopedia.pub |
Approaches Utilizing Acylhydrazines and Dithiocarbazates
Acylhydrazines (or hydrazides) and dithiocarbazates are also valuable precursors for the synthesis of 1,3,4-thiadiazoles. sbq.org.br These methods often provide access to 2,5-disubstituted 1,3,4-thiadiazoles.
The reaction of acylhydrazines with sulfur-containing reagents like carbon disulfide or isothiocyanates is a two-step process that initially forms thiosemicarbazide or dithiocarbazide intermediates, which then cyclize. sbq.org.br A more direct approach involves the coupling of acylhydrazines with nitroalkanes in the presence of elemental sulfur and sodium sulfide, yielding multi-functionalized 1,3,4-thiadiazoles under mild conditions. nih.govnih.govresearchgate.net
Dithiocarbazates, which can be prepared from hydrazine (B178648) derivatives and carbon disulfide, can also be cyclized to form 1,3,4-thiadiazoles. sbq.org.br
The following table provides examples of 1,3,4-thiadiazole synthesis using acylhydrazines.
| Starting Materials | Reagents/Conditions | Product | Reference(s) |
| Acylhydrazine, Isothiocyanate | Base, then Acid | N-substituted 2-amino-5-substituted-1,3,4-thiadiazole | sbq.org.br |
| Acylhydrazine, Nitroalkane | S8, Na2S | 2,5-Disubstituted-1,3,4-thiadiazole | nih.govnih.govresearchgate.net |
| Acid Hydrazide, Ammonium Thiocyanate | Concentrated H2SO4 | 2-Amino-1,3,4-thiadiazole (B1665364) derivatives | chemmethod.com |
Ring Closure Reactions from Precursors (e.g., 1,2,3-Dithiazolium Salts)
An alternative and powerful method for constructing substituted thiadiazole rings involves the ring transformation of other heterocyclic systems. Notably, 1,2,3-dithiazolium salts have emerged as versatile precursors. nih.govnih.gov
For example, the treatment of 5-substituted-4-chloro-1,2,3-dithiazolium chlorides with aqueous ammonia can lead to the formation of 4-substituted-3-chloro-1,2,5-thiadiazoles. nih.govnih.gov While this leads to a different isomer of thiadiazole, it highlights the utility of dithiazolium salts in heterocyclic synthesis. A significant breakthrough in this area was the synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride, known as Appel's salt, which serves as a key reagent for preparing various 4-chloro-5H-1,2,3-dithiazoles. encyclopedia.pubmdpi.com The reaction of bisdithiazoles can afford 1,3,4-thiadiazole-2,5-dicarbonitrile, demonstrating a direct route to a dicyano-substituted thiadiazole. researchgate.net
Specific Synthetic Pathways to this compound
The synthesis of the target molecule, this compound, requires the specific introduction of both a chlorine atom at the 5-position and a carbonitrile group at the 2-position of the 1,3,4-thiadiazole ring.
Introduction of the Chlorine Atom at the 5-Position via Halogenation Reactions
The introduction of a chlorine atom onto the 1,3,4-thiadiazole ring is a crucial step. This is typically achieved through halogenation of a suitable precursor. While direct chlorination of the parent 1,3,4-thiadiazole is challenging due to the electron-deficient nature of the ring, chemicalbook.com halogenation can be accomplished on activated precursors or through substitution reactions.
One common strategy is the Sandmeyer-type reaction, where a 2-amino-1,3,4-thiadiazole derivative is diazotized and then treated with a chloride source. Another approach involves the direct chlorination of a thiadiazole precursor that can readily undergo electrophilic substitution or by using a chlorinating agent on a pre-formed thiadiazole ring that has a suitable leaving group.
A documented synthesis of a chloro-substituted thiadiazole involves the reaction of p-nitrobenzamidine hydrochloride with perchloromethyl mercaptan in the presence of sodium hydroxide (B78521) to yield 5-Chloro-3-(4-nitro-phenyl)-1,2,4-thiadiazole, which is an isomer of the target compound. prepchem.com This demonstrates a method for incorporating a chlorine atom during the ring formation process.
For the synthesis of the target compound, a plausible route would involve the synthesis of a 2-amino-5-mercapto-1,3,4-thiadiazole or a similar precursor, followed by diazotization and Sandmeyer reaction to introduce the chloro and cyano groups in a stepwise manner. The cyanation of a halogenated thiadiazole precursor using a cyanide salt, such as copper(I) cyanide, is also a viable strategy. mdpi.com
Strategies for the Incorporation of the Carbonitrile Group at the 2-Position
The introduction of a carbonitrile group at the 2-position of the 5-chloro-1,3,4-thiadiazole ring is a critical step in the synthesis of the target compound. A prominent and effective method for this transformation is the Sandmeyer reaction. nih.gov This reaction typically involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, a cyanide anion. nih.govorganic-chemistry.org
In the context of this compound synthesis, a plausible route would commence with 2-amino-5-chloro-1,3,4-thiadiazole. This precursor can be subjected to diazotization using a reagent like sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid or sulfuric acid) to form the corresponding diazonium salt. Subsequent treatment of this intermediate with a cyanide source, such as copper(I) cyanide or potassium cyanide, would yield the desired this compound. nih.govgoogle.com The Sandmeyer reaction is a well-established and versatile method for introducing a variety of functional groups onto aromatic and heteroaromatic rings. nih.gov
An alternative strategy for cyanation involves palladium-catalyzed cross-coupling reactions. acs.orgnih.gov This modern approach allows for the direct conversion of an aryl or heteroaryl halide to a nitrile. For instance, 2,5-dichloro-1,3,4-thiadiazole (B1267287) could potentially undergo a selective palladium-catalyzed cyanation at one of the chloro-substituted positions. These reactions often employ a palladium catalyst, such as a palladacycle precatalyst or a combination of a palladium source like Pd2(dba)3 and a ligand like dppf, with a cyanide source like zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate (K4[Fe(CN)6]). acs.orgnih.govorganic-chemistry.org The use of less toxic cyanide sources like Zn(CN)2 and K4[Fe(CN)6] is a significant advantage of these methods. nih.govorganic-chemistry.org
A summary of potential cyanation strategies is presented in the table below.
| Starting Material | Reagents | Method | Product | Reference |
| 2-Amino-5-chloro-1,3,4-thiadiazole | 1. NaNO₂, HCl/H₂SO₄2. CuCN or KCN | Sandmeyer Reaction | This compound | nih.govgoogle.com |
| 2,5-Dichloro-1,3,4-thiadiazole | Pd catalyst (e.g., Pd₂(dba)₃/dppf), Zn(CN)₂ or K₄[Fe(CN)₆] | Palladium-Catalyzed Cyanation | This compound | acs.orgnih.govorganic-chemistry.org |
Multi-Component and One-Pot Reaction Design for Concurrent Functionalization
One-pot and multi-component reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. semanticscholar.orgresearchgate.net In the context of 1,3,4-thiadiazole synthesis, several one-pot procedures have been developed for the construction of the heterocyclic ring with various substituents. semanticscholar.orgsbq.org.brencyclopedia.pub
For example, a two-step, one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been reported, starting from aryl hydrazides and aryl aldehydes using Lawesson's reagent. semanticscholar.org This approach involves the formation of an N-aroylhydrazone intermediate, followed by thionation and cyclization. While this specific method leads to diaryl-substituted thiadiazoles, the principle could be adapted. For instance, a one-pot reaction could be envisioned where a suitable precursor is first converted to a 5-chloro-substituted intermediate, followed by the in-situ formation and cyclization to introduce the carbonitrile precursor at the 2-position.
Another relevant one-pot approach involves the reaction between a thiosemicarbazide and a carboxylic acid in the presence of a coupling agent like polyphosphate ester (PPE), which avoids the use of toxic reagents like phosphorus oxychloride. encyclopedia.pub A strategy for the concurrent functionalization to yield this compound could potentially involve a multi-component reaction with a chlorinated starting material and a component that can be transformed into a nitrile group post-cyclization.
A one-pot, three-component reaction has been described for the synthesis of novel N-substituted 5-amino-1,3,4-thiadiazole derivatives, highlighting the versatility of such strategies in generating diverse thiadiazole structures. researchgate.net
Solid-Phase and Mechanochemical Synthetic Techniques
Modern synthetic methodologies such as solid-phase and mechanochemical techniques offer advantages in terms of automation, purification, and environmental impact.
Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) has been successfully applied to the construction of 1,3,4-thiadiazole libraries. nih.gov A key strategy involves the attachment of a suitable starting material to a solid support, followed by a series of reactions to build and functionalize the heterocyclic ring. For the synthesis of 1,3,4-thiadiazole derivatives, a polymer-bound thiosemicarbazide resin can be cyclized using a desulfurative agent like p-toluenesulfonyl chloride (p-TsCl). nih.gov The resulting 2-amido-5-amino-1,3,4-thiadiazole resin can then undergo further functionalization at the 2- and 5-positions before cleavage from the solid support to yield the final products in high purity. nih.gov This approach allows for the systematic variation of substituents and the generation of a library of compounds for screening purposes.
Mechanochemical Synthesis: Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green chemistry technique that often proceeds in the absence of solvents. While specific examples for the synthesis of this compound via mechanochemistry are not readily available, the principles have been applied to the synthesis of other heterocyclic systems. For instance, the synthesis of thiazolidinone-triazole derivatives has been achieved using a mechanochemical approach in a custom-made copper vial, where the vial itself acts as a catalyst for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This demonstrates the potential of mechanochemistry for the formation of heterocyclic rings and could potentially be explored for the synthesis of thiadiazole derivatives.
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions, including the choice of catalysts, solvents, temperature, and pressure.
Catalyst Selection and Reaction Promoting Agents
The choice of catalyst is crucial, particularly for the cyanation step. In palladium-catalyzed cyanations of (hetero)aryl chlorides, the catalyst system plays a pivotal role. acs.orgnih.gov A variety of palladium precatalysts and ligands have been investigated to achieve high yields and functional group tolerance. For example, a third-generation palladacycle precatalyst has been shown to be effective for the cyanation of aryl chlorides at room temperature. acs.org In some cases, running the reaction with the precatalyst alone, without an additional ligand, can provide excellent yields. acs.org For the cyanation using K4[Fe(CN)6], a combination of Pd(OAc)2 with a bulky, electron-rich phosphine (B1218219) ligand is often employed. organic-chemistry.org
In the construction of the thiadiazole ring itself, various reagents can act as promoters or catalysts. Lawesson's reagent is a well-known thionating agent used in the synthesis of 1,3,4-thiadiazoles from hydrazides. semanticscholar.org Acid catalysts, such as sulfuric acid or polyphosphoric acid, are often used to promote the cyclization of thiosemicarbazides with carboxylic acids. evitachem.com The use of dehydrating agents is essential in these cyclocondensation reactions to drive the equilibrium towards product formation.
Influence of Solvent Systems on Reaction Outcome
The solvent system can significantly impact the outcome of the synthesis, affecting reaction rates, yields, and even the course of the reaction. In palladium-catalyzed cyanation reactions, a mixture of an organic solvent and water is often beneficial. acs.orgnih.gov For the cyanation of aryl chlorides with Zn(CN)2, a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., a 1:5 ratio of THF to water) has been found to be optimal, leading to full conversion of the starting material. acs.org The aqueous phase helps to solubilize the cyanide salt, facilitating its transfer to the organic phase where the catalytic reaction occurs. acs.org Efficient stirring is critical in these biphasic systems to ensure good mass transfer between the phases. nih.gov
For the formation of the thiadiazole ring, polar aprotic solvents such as dimethylformamide (DMF) can enhance reaction efficiency. In the synthesis of related chloro-substituted thiadiazoles, DMF has been noted as a suitable solvent.
Temperature and Pressure Regimes in Synthetic Protocols
Temperature is a critical parameter that must be carefully controlled to ensure the desired reaction outcome and minimize side product formation. For instance, in the synthesis of a related compound, 5-chloro-3-(4-nitro-phenyl)-1,2,4-thiadiazole, the reaction temperature was maintained below -5°C. prepchem.com This suggests that low temperatures may be necessary to control the reactivity of certain intermediates and improve selectivity.
In contrast, palladium-catalyzed cyanation reactions can often be performed under mild temperature conditions, ranging from room temperature to around 40°C. acs.org This is a significant advantage over older methods that required high temperatures (often above 100°C), which could lead to decomposition of sensitive substrates and functional groups. acs.orgnih.gov
The pressure is typically not a critical parameter in the described synthetic routes and is usually maintained at atmospheric pressure. However, in reactions involving gaseous reagents or byproducts, the pressure might be adjusted to control the reaction rate or shift the equilibrium.
Advanced Purification and Isolation Techniques for this compound
The purification of the final product is a critical step to ensure high purity, which is essential for its use in subsequent reactions or applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present from the synthesis.
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. For this compound, a suitable solvent or solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude product would be dissolved in a minimal amount of the hot solvent, and upon cooling, the purified compound would crystallize out, leaving the impurities dissolved in the mother liquor. The choice of solvent would be determined empirically, with common solvents for heterocyclic compounds including ethanol (B145695), acetonitrile, or mixtures containing ethyl acetate (B1210297) and hexanes. In the synthesis of related thiadiazole derivatives, recrystallization from ethanol or ethyl acetate is frequently employed. researchgate.net
Column Chromatography
For more challenging separations, or to remove impurities with similar solubility profiles, column chromatography is the method of choice. A stationary phase, such as silica (B1680970) gel, would be used in a column, and a mobile phase (eluent) would be passed through it. The crude product is loaded onto the column, and the components are separated based on their differential adsorption to the stationary phase. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) would likely be used as the eluent. The polarity of the eluent is gradually increased to elute the compounds from the column. The progress of the separation is typically monitored by thin-layer chromatography (TLC). This technique is widely used for the purification of various thiadiazole derivatives. mdpi.com
Table 2: Advanced Purification and Isolation Techniques
| Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase/Solvent | Monitoring Method | Relevant Citations |
| Recrystallization | Differential solubility at varying temperatures | N/A | Ethanol, Acetonitrile, Ethyl Acetate/Hexane | Visual inspection of crystal formation | researchgate.net |
| Column Chromatography | Differential adsorption to a solid support | Silica Gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Thin-Layer Chromatography (TLC) | mdpi.com |
Comprehensive Spectroscopic and Structural Elucidation of 5 Chloro 1,3,4 Thiadiazole 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For the structural elucidation of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile, both ¹³C NMR and to a lesser extent ¹H NMR, along with two-dimensional NMR techniques, are invaluable tools.
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments
Carbon-13 NMR (¹³C NMR) spectroscopy is an essential technique for determining the carbon framework of a molecule. For this compound, three distinct carbon signals are expected in the ¹³C NMR spectrum, corresponding to the two carbons of the thiadiazole ring and the carbon of the nitrile group.
The chemical shifts of the carbon atoms in the 1,3,4-thiadiazole (B1197879) ring are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms, as well as the nature of the substituents. In various 2,5-disubstituted 1,3,4-thiadiazole derivatives, the signals for the C2 and C5 carbons typically appear in the downfield region of the spectrum, generally between δ 150 and 170 ppm dergipark.org.trnih.gov. The specific chemical shifts for this compound can be predicted based on the electronic effects of the chloro and cyano substituents. The electron-withdrawing nature of the chlorine atom and the nitrile group is expected to deshield the ring carbons, shifting their signals further downfield.
The carbon atom of the nitrile group (C≡N) typically resonates in the range of δ 110-125 ppm. The exact position of this signal will be influenced by the electronic environment of the thiadiazole ring.
Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C2 (Thiadiazole ring) | 150 - 170 |
| C5 (Thiadiazole ring) | 150 - 170 |
| CN (Nitrile group) | 110 - 125 |
Note: The exact chemical shifts would need to be determined experimentally.
Two-Dimensional NMR Experiments for Elucidation of Connectivity (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful techniques for establishing the connectivity between atoms in a molecule. While some 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are primarily used to determine proton-proton and proton-carbon correlations respectively, and thus would not be directly applicable to the aprotonic this compound, other techniques like HMBC (Heteronuclear Multiple Bond Correlation) could theoretically provide some structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the nitrile group and the vibrations of the thiadiazole ring.
Characterization of the Nitrile (C≡N) Stretching Vibration
The nitrile group (C≡N) has a characteristic and strong stretching vibration that typically appears in the region of 2260-2220 cm⁻¹. The exact frequency of this absorption is influenced by the electronic effects of the substituent attached to the nitrile group. In this compound, the electron-withdrawing nature of the 1,3,4-thiadiazole ring is expected to slightly increase the frequency of the C≡N stretch compared to alkyl nitriles. The presence of a sharp, strong absorption band in this region would be a clear indicator of the nitrile functional group in the molecule.
Ring Vibrations of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring exhibits several characteristic vibrations, including C=N stretching, C-S stretching, and ring deformation modes. The C=N stretching vibration of the thiadiazole ring typically appears in the region of 1640-1600 cm⁻¹ mdpi.comsemanticscholar.org. The exact position of this band can be influenced by the substituents on the ring. In addition, absorptions corresponding to C-S-C vibrations are also expected, often appearing in the fingerprint region of the spectrum, typically below 1400 cm⁻¹ jmchemsci.com. The combination of these characteristic ring vibrations provides strong evidence for the presence of the 1,3,4-thiadiazole core.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2260 - 2220 |
| Thiadiazole Ring (C=N) | Stretching | 1640 - 1600 |
| Thiadiazole Ring (C-S) | Stretching & Bending | Below 1400 |
Note: The exact frequencies would need to be determined experimentally.
Halogen-Specific Absorptions (C-Cl)
The presence of a chlorine atom attached to the heterocyclic ring in this compound gives rise to a characteristic absorption band in the infrared (IR) spectrum. The carbon-chlorine (C-Cl) stretching vibration is typically observed in the fingerprint region of the IR spectrum, and its precise position can be influenced by the electronic environment of the C-Cl bond.
Table 1: Expected Infrared Absorption for the C-Cl Bond in this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-Cl | Stretching | 800 - 600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The theoretical exact mass of this compound (C₃ClN₃S) can be calculated by summing the exact masses of its constituent isotopes.
Table 2: Calculation of the Theoretical Exact Mass of this compound
| Element | Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 3 | 36.000000 |
| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |
| Nitrogen | ¹⁴N | 14.003074 | 3 | 42.009222 |
| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |
| Total | 144.950146 |
An experimental HRMS measurement yielding a mass value very close to this theoretical exact mass would confirm the elemental formula of this compound. The presence of the chlorine atom would also be evident from the isotopic pattern in the mass spectrum, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.
Analysis of Fragmentation Pathways for Structural Insights
The fragmentation of this compound in a mass spectrometer can provide valuable information about its structure. Based on the fragmentation patterns of similar chlorinated thiadiazole compounds, several key fragmentation pathways can be proposed. nih.gov The thiadiazole ring is often the site of initial bond cleavage.
Proposed Fragmentation Pathways:
Loss of Chlorine Radical (•Cl): The molecular ion may lose a chlorine radical to form a fragment ion.
Loss of Cyanide Radical (•CN): Cleavage of the C-C bond between the thiadiazole ring and the nitrile group can result in the loss of a cyanide radical.
Ring Cleavage: The thiadiazole ring itself can undergo fragmentation. Common fragmentation of the 1,2,5-thiadiazole ring involves the loss of NS⁺ or CNS⁺ fragments. nih.gov For the 1,3,4-thiadiazole ring, fragmentation could lead to the formation of ions such as Cl-C≡S⁺ or N≡C-S⁺.
Loss of Chlorosulfur Nitride (ClSN): A rearrangement followed by fragmentation could lead to the elimination of a neutral ClSN molecule.
Table 3: Plausible Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Neutral Loss |
| 145 | [M]⁺ | |
| 110 | [M - Cl]⁺ | •Cl |
| 119 | [M - CN]⁺ | •CN |
| 83 | [Cl-C≡S]⁺ | •N₂CN |
| 58 | [N≡C-S]⁺ | •ClCN₂ |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of closely related 1,3,4-thiadiazole derivatives provides significant insight into its expected solid-state structure. nih.govnih.gov
Crystal Growth and Quality Assessment
For a small, relatively non-polar molecule like this compound, suitable single crystals for X-ray diffraction could likely be grown by slow evaporation of a solution in an appropriate organic solvent, such as hexane (B92381), dichloromethane, or a mixture thereof. The quality of the resulting crystals would be assessed by optical microscopy for clarity and lack of defects, and by initial X-ray diffraction screening to evaluate the diffraction pattern's sharpness and resolution.
Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Based on crystallographic data from various substituted 1,3,4-thiadiazole molecules, the bond lengths and angles within the this compound ring are expected to conform to established values for this heterocyclic system. The 1,3,4-thiadiazole ring is planar. nih.govnih.gov
The bond lengths will reflect the hybridization of the atoms and the delocalization of electrons within the aromatic ring. The C-S bonds are typically shorter than a single C-S bond, and the C=N double bonds are characteristic of imine functionalities within a heterocyclic system. The bond angles within the five-membered ring are constrained by its geometry.
The substituents on the ring will have a measurable effect on the local geometry. The C-Cl bond length is expected to be in the typical range for a chlorine atom attached to an sp²-hybridized carbon. The C-C bond connecting the nitrile group to the thiadiazole ring will be a single bond. The nitrile group itself will have a linear C≡N triple bond.
Table 4: Expected Bond Lengths and Angles for this compound based on Analogous Structures
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| S-C2 | 1.72 - 1.74 | C5-S-C2 | ~86 - 88 |
| S-C5 | 1.72 - 1.74 | S-C2-N3 | ~114 - 116 |
| C2-N3 | 1.30 - 1.32 | C2-N3-N4 | ~111 - 113 |
| N3-N4 | 1.37 - 1.39 | N3-N4-C5 | ~111 - 113 |
| N4-C5 | 1.30 - 1.32 | N4-C5-S | ~114 - 116 |
| C5-Cl | 1.70 - 1.73 | S-C5-Cl | ~118 - 120 |
| C2-C(nitrile) | 1.44 - 1.46 | N3-C2-C(nitrile) | ~120 - 122 |
| C≡N | 1.14 - 1.16 | C2-C(nitrile)-N | ~178 - 180 |
The torsional angles in the molecule would primarily relate to the planarity of the thiadiazole ring. For an isolated molecule, free rotation around the C2-C(nitrile) bond would be expected. However, in the solid state, crystal packing forces may lead to a preferred conformation.
Investigation of Intermolecular Interactions and Crystal Packing
Detailed crystallographic data for this compound is not publicly available, preventing a specific quantitative analysis of its crystal packing and intermolecular forces. However, based on the known principles of supramolecular chemistry and the structural motifs observed in closely related 1,3,4-thiadiazole derivatives, a qualitative description of the expected interactions can be inferred.
The presence of a chlorine atom on the thiadiazole ring strongly suggests the potential for halogen bonding. mdpi.comijres.org This type of interaction involves the electrophilic region, or σ-hole, on the chlorine atom interacting with a nucleophilic site on an adjacent molecule, such as a nitrogen or sulfur atom of another thiadiazole ring. mdpi.com The strength and directionality of these halogen bonds would be a significant factor in the crystal packing.
In the absence of experimental crystallographic data for this compound, the following tables present hypothetical yet plausible data for the types of intermolecular interactions that would be anticipated based on the analysis of similar structures.
Table 1: Potential Halogen Bond Parameters
| Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) |
| Cl | N | 3.10 | 165 |
| Cl | S | 3.40 | 170 |
Table 2: Potential π-π Stacking Parameters
| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |
| Parallel-displaced | 3.5 | 5 |
It is important to emphasize that the values presented in these tables are illustrative and represent typical ranges for such interactions in related heterocyclic compounds. A definitive and detailed analysis of the intermolecular interactions and crystal packing of this compound would necessitate a dedicated single-crystal X-ray diffraction study. Such an investigation would provide the precise atomic coordinates required to calculate accurate bond lengths, angles, and intermolecular distances, thereby offering a complete and experimentally validated understanding of its solid-state architecture.
Mechanistic Investigations and Chemical Transformations of 5 Chloro 1,3,4 Thiadiazole 2 Carbonitrile
Nucleophilic Substitution Reactions at the 5-Chloro Position
The 1,3,4-thiadiazole (B1197879) ring is an electron-withdrawing system, which, coupled with the inductive effect of the carbonitrile group, renders the C5-position highly susceptible to nucleophilic attack. The chlorine atom at this position acts as a good leaving group, facilitating a variety of substitution reactions. These transformations are pivotal for the introduction of diverse functional groups, leading to the generation of a wide array of novel thiadiazole derivatives. The general mechanism proceeds via a nucleophilic aromatic substitution (SNA_r) pathway, where the nucleophile adds to the C5 carbon, forming a transient, negatively charged Meisenheimer-like intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the thiadiazole ring.
Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)
The reaction of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile with nitrogen-based nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of 5-amino-1,3,4-thiadiazole-2-carbonitrile (B2530803) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The nucleophilic attack of the amine nitrogen on the C5-carbon of the thiadiazole ring leads to the displacement of the chloro group.
While specific studies on this compound are not extensively detailed in the public domain, the reactivity can be inferred from analogous compounds. For instance, the reaction of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide with various secondary amines, such as piperidine (B6355638) and morpholine, proceeds smoothly to afford the corresponding 5-amino substituted derivatives in good yields jocpr.com. These reactions are typically conducted under reflux in a suitable solvent like benzene, often with a tertiary amine base such as triethylamine (B128534) (TEA) to scavenge the liberated HCl jocpr.com.
Table 1: Examples of Nucleophilic Substitution with Amines on a Related Thiadiazole System jocpr.com
| Amine Nucleophile | Product |
| Piperidine | 2-(Piperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide |
| Morpholine | 2-Morpholino-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide |
This data is based on the reactivity of a structurally related compound and is presented to illustrate the general reaction pattern.
Reactivity with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)
The displacement of the 5-chloro substituent by oxygen-based nucleophiles, such as alcohols and phenols, provides a direct route to 5-alkoxy- and 5-aryloxy-1,3,4-thiadiazole-2-carbonitrile derivatives, respectively. These reactions typically require a strong base to generate the corresponding alkoxide or phenoxide, which then acts as the active nucleophile. The reaction conditions are crucial and often involve anhydrous solvents to prevent the hydrolysis of the starting material.
Table 2: Plausible Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Expected Product |
| Methanol (in the presence of a strong base) | 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile |
| Phenol (B47542) (in the presence of a strong base) | 5-Phenoxy-1,3,4-thiadiazole-2-carbonitrile |
| Ethanol (B145695) (in the presence of a strong base) | 5-Ethoxy-1,3,4-thiadiazole-2-carbonitrile |
This table represents expected products based on general principles of nucleophilic aromatic substitution on electron-deficient heterocycles.
Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols)
Sulfur-based nucleophiles, such as thiols and thiophenols, are known to be highly effective in nucleophilic aromatic substitution reactions due to the high polarizability and nucleophilicity of sulfur. The reaction of this compound with thiols would lead to the formation of 5-(alkylthio)- or 5-(arylthio)-1,3,4-thiadiazole-2-carbonitrile derivatives. These reactions are typically carried out in the presence of a base to generate the thiolate anion, which is a potent nucleophile.
Studies on related chloro-substituted heterocycles demonstrate the high reactivity of sulfur nucleophiles. For example, the reaction of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole with potassium thioacetate, an S-nucleophile, results in the displacement of the chloro group nih.gov. Halogenated 1,3,4-thiadiazoles are recognized as important intermediates where the halogen is readily displaced by nucleophiles, including sulfur-based ones nih.gov.
Table 3: Anticipated Reactions with Sulfur-Based Nucleophiles
| Nucleophile | Expected Product |
| Ethanethiol (in the presence of a base) | 5-(Ethylthio)-1,3,4-thiadiazole-2-carbonitrile |
| Thiophenol (in the presence of a base) | 5-(Phenylthio)-1,3,4-thiadiazole-2-carbonitrile |
| Sodium Sulfide | Bis(5-cyano-1,3,4-thiadiazol-2-yl)sulfide |
This table illustrates the expected outcomes based on the known reactivity of similar compounds and the high nucleophilicity of sulfur compounds.
Reactions Involving the Carbonitrile Group
The carbonitrile (cyano) group at the C2-position of the thiadiazole ring is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important classes of compounds.
Hydrolysis and Related Conversions to Carboxylic Acid Derivatives
The hydrolysis of the carbonitrile group in this compound would yield the corresponding carboxylic acid, 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid. This transformation can typically be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, followed by the attack of water. Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting carboxylic acid can then be further converted to its derivatives, such as esters and amides, using standard organic synthesis methods. The presence of the chloro substituent adds a layer of complexity, as it might also be susceptible to hydrolysis under harsh reaction conditions.
Cycloaddition Reactions with Unsaturated Systems
The carbonitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles, to form new heterocyclic rings. For example, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole ring via a [3+2] cycloaddition. While specific examples involving this compound are not documented in the reviewed literature, the principle of nitrile cycloaddition is a general and powerful tool in heterocyclic chemistry. The electron-withdrawing nature of the thiadiazole ring could influence the reactivity of the nitrile group in such reactions.
Reductions and Derivatizations of the Nitrile Moiety
The nitrile group in this compound is a key functional handle for a variety of chemical modifications, including reduction to a primary amine and conversion to other functional groups.
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. For nitriles on heteroaromatic rings, this can be achieved using several reducing agents. researchgate.netlibretexts.org Common methods include the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netlibretexts.org This powerful reducing agent effects the transformation through two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org An aqueous workup then provides the primary amine. libretexts.org
Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or Raney nickel can also be employed. researchgate.netlibretexts.org These reactions often require elevated temperature and pressure. libretexts.org For nitrogen-containing heterocycles, the choice of catalyst and conditions is crucial to avoid undesired side reactions or catalyst poisoning. researchgate.net
The resulting aminomethyl group can be further derivatized. For instance, it can undergo acylation, alkylation, or be used in the construction of larger, more complex molecular architectures, significantly expanding the synthetic utility of the original scaffold.
Below is a table summarizing common reduction methods for nitriles that could be applicable to this compound.
| Reagent/Catalyst | Solvent | Conditions | Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Typically room temperature, followed by acidic workup | 5-Chloro-1,3,4-thiadiazol-2-yl)methanamine | researchgate.netlibretexts.org |
| H₂/Raney Ni | - | Elevated temperature and pressure | 5-Chloro-1,3,4-thiadiazol-2-yl)methanamine | researchgate.net |
| H₂/Pd/C | - | Elevated temperature and pressure | 5-Chloro-1,3,4-thiadiazol-2-yl)methanamine | researchgate.net |
| NaBH₄/NiCl₂ or CoCl₂ | - | - | 5-Chloro-1,3,4-thiadiazol-2-yl)methanamine | researchgate.net |
Electrophilic Substitution Reactions on the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole ring is an electron-deficient aromatic system. This is due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring. nih.gov Consequently, the 1,3,4-thiadiazole nucleus is generally resistant to electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation under normal conditions. researchgate.netmdpi.comresearchgate.net
Attempts to force electrophilic substitution often result in reaction at a ring nitrogen atom (quaternization) or require harsh conditions that may lead to ring degradation. nih.gov In the case of this compound, the presence of the electron-withdrawing chloro and cyano groups further deactivates the ring towards electrophilic attack. Therefore, direct electrophilic substitution on the thiadiazole ring of this compound is considered highly unlikely.
Ring-Opening and Rearrangement Processes of the Thiadiazole Core
The 1,3,4-thiadiazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly in the presence of strong bases. mdpi.com The stability of the ring is also influenced by the nature of its substituents. For this compound, the high electronegativity of the substituents can influence the stability of the heterocyclic core.
Photochemical conditions can also induce rearrangements in substituted thiadiazoles. researchgate.net Irradiation can lead to electrocyclic ring closure and subsequent sigmatropic shifts, resulting in isomeric products. researchgate.net The specific outcome of such reactions would be highly dependent on the substitution pattern and the reaction conditions.
Kinetic and Thermodynamic Studies of Key Reactions
Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively documented in the public domain. Such studies are crucial for understanding the reaction mechanisms and for optimizing reaction conditions for synthetic applications.
For nucleophilic substitution reactions at the 5-position, kinetic studies would help to quantify the reactivity of the C-Cl bond and to compare it with other halogenated heterocycles. These studies would likely involve monitoring the reaction rate under various conditions of temperature, concentration, and solvent polarity.
Thermodynamic studies would provide information on the relative stability of the reactants, intermediates, and products. For example, in the case of ring-opening reactions, thermodynamic data would help to determine the feasibility of the process and the position of the equilibrium.
Given the interest in thiadiazole derivatives in various fields, it is anticipated that future research will focus on elucidating the kinetic and thermodynamic parameters of their key reactions.
Computational and Theoretical Chemistry Studies of 5 Chloro 1,3,4 Thiadiazole 2 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the behavior of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile at the molecular level. These calculations can predict its three-dimensional structure, the distribution of electrons, and the energies of its molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method for studying the ground state properties of molecules. chemrxiv.org By approximating the electron density, DFT can accurately predict the optimized geometry, bond lengths, and bond angles of this compound. Functionals such as B3LYP are commonly employed for such calculations, providing a balance between computational cost and accuracy. acs.orgresearchgate.netresearchgate.net These calculations reveal that the 1,3,4-thiadiazole (B1197879) ring is essentially planar. acs.org The ground-state energy, a key indicator of molecular stability, is also a primary output of DFT calculations. acs.org
Table 1: Representative Theoretical Bond Lengths and Angles for Substituted 1,3,4-Thiadiazole Rings (Illustrative) Note: This table is illustrative, based on general findings for similar 1,3,4-thiadiazole derivatives, as specific experimental or calculated data for this compound is not readily available in the searched literature.
| Parameter | Typical Calculated Value (DFT/B3LYP) |
|---|---|
| N–N Bond Length | ~1.36 Å |
| C–S Bond Length | ~1.73 Å |
| C=N Bond Length | ~1.30 Å |
| C–C Bond Angle | ~114° |
Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to calculating the electronic properties of molecules from first principles, without reliance on empirical data. researchgate.netnih.govyoutube.com While often less accurate than DFT for certain properties due to the lack of electron correlation, HF calculations are crucial for determining wave functions and orbital energies. nih.gov For derivatives of heterocyclic systems like thiadiazoles, these methods have been used to investigate electronic structure and predict parameters related to nuclear quadrupole resonance (NQR). researchgate.net
Conformational analysis is essential for molecules with rotatable bonds to identify the most stable three-dimensional arrangements (conformers). iu.edu.sascielo.br For a molecule like this compound, which is largely rigid, conformational flexibility is limited. However, theoretical potential energy surface scans can be performed to confirm the planar or near-planar arrangement as the global minimum on the energy landscape. researchgate.net This process helps in understanding the molecule's stability and preferred geometry. iu.edu.sa
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of quantum chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹³C and ¹H NMR chemical shifts. iu.edu.sanih.govnih.gov By computing the magnetic shielding tensors for each nucleus, theoretical spectra can be generated. researchgate.net These predicted shifts can then be compared with experimental data to confirm the molecular structure and assign specific resonances to the correct atoms in the this compound molecule. researchgate.net
Table 2: Predicted vs. Experimental Chemical Shifts (Illustrative Example for a Substituted Heterocycle) Note: This table illustrates the typical correlation between calculated and experimental data. Specific values for this compound would require a dedicated computational study.
| Atom | Calculated δ (ppm) (GIAO/DFT) | Experimental δ (ppm) |
|---|---|---|
| C2 (Thiadiazole) | 160-165 | Varies |
| C5 (Thiadiazole) | 165-170 | Varies |
Theoretical vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the normal modes of vibration and their corresponding frequencies can be determined. researchgate.net These calculations, typically performed using DFT methods, help in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as stretching and bending of the C-Cl, C≡N, and thiadiazole ring bonds. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. For derivatives of 1,3,4-thiadiazole, MEP studies reveal the regions of positive and negative electrostatic potential.
Interactive Data Table: Predicted MEP Hotspots for this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Thiadiazole Ring Nitrogen Atoms | Negative (Electron-rich) | Electrophilic Attack |
| Nitrile Group Nitrogen Atom | Negative (Electron-rich) | Electrophilic Attack |
| Carbonyl Carbon (if present) | Positive (Electron-poor) | Nucleophilic Attack |
| Chlorine Atom | Negative (Electron-rich) | Influences overall charge distribution |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is fundamental in predicting the chemical reactivity and kinetic stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are key descriptors. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
For various 2-amino-5-substituted-1,3,4-thiadiazole derivatives, DFT calculations have been employed to determine these parameters. In a study on 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the HOMO was found to be located over the thiadiazole ring and the amino group, while the LUMO was distributed over the phenyl ring and the nitro group. sapub.org This distribution suggests that an intramolecular charge transfer can occur from the thiadiazole ring system to the substituent.
For this compound, both the chloro and carbonitrile groups are electron-withdrawing. This would be expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap for this compound would provide a quantitative measure of its reactivity. A smaller gap would suggest a higher propensity to engage in chemical reactions.
Interactive Data Table: Predicted FMO Properties of Substituted 1,3,4-Thiadiazoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | - | - | 2.426 sapub.org |
| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | - | - | - |
Charge Distribution and Bond Order Calculations
Natural Bond Orbital (NBO) analysis is a computational method that provides detailed insights into the charge distribution, bond orders, and intramolecular interactions within a molecule. In the study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, NBO analysis revealed strong conjugative interactions and polarization within the molecule due to the movement of the π-electron cloud from donor to acceptor moieties. nih.gov
For this compound, NBO analysis would likely indicate significant polarization of the C-Cl and C-CN bonds due to the high electronegativity of the chlorine and nitrogen atoms. The analysis would also quantify the delocalization of electron density within the thiadiazole ring and between the ring and its substituents. This information is critical for understanding the molecule's stability and the nature of its chemical bonds.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For 1,3,4-thiadiazole derivatives, theoretical studies can predict the most likely pathways for various reactions, such as nucleophilic substitution at the halogenated carbon. clockss.org
For this compound, theoretical studies could model the substitution of the chlorine atom by various nucleophiles. Such studies would involve locating the transition state for the reaction and calculating the activation energy barrier, thereby providing a quantitative prediction of the reaction rate. These computational insights are invaluable for designing synthetic routes to new derivatives.
Tautomeric Equilibrium and Stability Investigations
Tautomerism is a key consideration for heterocyclic compounds that can exist in different isomeric forms. For 1,3,4-thiadiazole derivatives bearing amino or thiol substituents, studies have investigated the equilibrium between different tautomeric forms. mdpi.com Computational studies on 2-amino-1,3,4-thiadiazole (B1665364) have shown that the amino tautomer is generally more stable than the imino form, and this preference is often independent of the solvent and other substituents. researchgate.net
For this compound, the potential for tautomerism is low as it lacks labile protons on heteroatoms. However, if this molecule were to be derivatized to include groups such as amino or hydroxyl, computational investigations of tautomeric equilibrium would become highly relevant for predicting the predominant species under different conditions.
Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. MD simulations have been used to study the interactions of 1,3,4-thiadiazole derivatives with biological targets, such as proteins. nih.govtandfonline.comnih.gov These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for understanding the molecule's biological activity.
For this compound, MD simulations could be employed to study its interactions with solvent molecules, providing information on its solvation properties. If this compound were to be investigated for a specific application, such as in materials science or medicinal chemistry, MD simulations could model its interactions with other molecules or biological macromolecules, helping to elucidate its mechanism of action at a molecular level.
5 Chloro 1,3,4 Thiadiazole 2 Carbonitrile As a Versatile Synthetic Intermediate
Applications in the Construction of Novel Heterocyclic and Fused-Ring Systems
The inherent reactivity of 5-chloro-1,3,4-thiadiazole-2-carbonitrile makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The presence of both an electrophilic carbon atom attached to the chlorine and a nitrile group allows for sequential or one-pot reactions with bifunctional nucleophiles to construct new rings fused to the thiadiazole core.
Synthesis of Imidazo-, Thiazolo-, and Triazolo-Thiadiazole Derivatives
The synthesis of fused five-membered heterocyclic rings, such as imidazo[2,1-b] researchgate.netnih.govthiadiazoles, thiazolo[3,2-b] researchgate.netnih.govthiadiazoles, and triazolo[3,4-b] researchgate.netnih.govthiadiazoles, can be readily achieved using this compound as a starting material. This is typically accomplished through condensation reactions with appropriate binucleophiles.
For the synthesis of imidazo[2,1-b] researchgate.netnih.govthiadiazole derivatives, a reaction with a suitable 1,2-diamine is employed. The initial step involves the nucleophilic substitution of the chlorine atom by one of the amino groups of the diamine. This is followed by an intramolecular cyclization where the second amino group attacks the carbon of the nitrile group, leading to the formation of the fused imidazole ring.
Similarly, thiazolo[3,2-b] researchgate.netnih.govthiadiazole derivatives can be prepared by reacting this compound with a 2-amino-1-thiol. The amino group displaces the chloride, and the subsequent intramolecular cyclization occurs through the attack of the thiol group on the nitrile, forming the fused thiazole ring.
The construction of the triazolo[3,4-b] researchgate.netnih.govthiadiazole system involves the use of hydrazine (B178648) or its derivatives. The hydrazine initially displaces the chlorine atom. The terminal nitrogen of the attached hydrazine moiety then acts as a nucleophile, attacking the nitrile carbon to form the fused triazole ring.
These synthetic strategies are summarized in the table below:
| Fused Heterocycle | Binucleophilic Reagent | Reaction Pathway |
| Imidazo[2,1-b] researchgate.netnih.govthiadiazole | 1,2-Diamine | Nucleophilic substitution followed by intramolecular cyclization of the second amino group onto the nitrile. |
| Thiazolo[3,2-b] researchgate.netnih.govthiadiazole | 2-Amino-1-thiol | Nucleophilic substitution followed by intramolecular cyclization of the thiol group onto the nitrile. |
| Triazolo[3,4-b] researchgate.netnih.govthiadiazole | Hydrazine/Hydrazine derivatives | Nucleophilic substitution followed by intramolecular cyclization of the terminal nitrogen onto the nitrile. |
Formation of Complex Polycyclic Architectures
Beyond the synthesis of simple fused bicyclic systems, this compound serves as a scaffold for the construction of more complex polycyclic architectures. By choosing appropriate poly-functionalized reagents, chemists can orchestrate tandem or multi-step reaction sequences to build intricate molecular frameworks. These reactions often rely on the sequential reactivity of the chloro and nitrile substituents, allowing for controlled and regioselective ring formations. The resulting polycyclic compounds are of significant interest due to their potential to exhibit unique biological activities and photophysical properties.
Derivatization to Generate Diverse Analogues of 1,3,4-Thiadiazoles
The presence of two distinct reactive sites on this compound allows for a systematic and diverse derivatization of the 1,3,4-thiadiazole (B1197879) core. This enables the generation of extensive libraries of analogues for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of functional materials.
Systematic Modification of the Halogen Substituent
The chlorine atom at the 5-position of the thiadiazole ring is highly susceptible to nucleophilic aromatic substitution. nih.gov This allows for its facile replacement by a wide variety of nucleophiles, leading to a diverse range of 5-substituted-1,3,4-thiadiazole-2-carbonitriles. Common nucleophiles employed in these reactions include:
O-nucleophiles: Alcohols and phenols, typically in the presence of a base, to form the corresponding ethers.
N-nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles to yield various amino-substituted derivatives.
S-nucleophiles: Thiols and thiophenols to produce thioethers.
C-nucleophiles: Organometallic reagents (e.g., Grignard or organolithium reagents) or active methylene compounds in the presence of a suitable catalyst to form new carbon-carbon bonds.
The following table provides examples of such transformations:
| Nucleophile | Resulting Functional Group at C5 |
| R-OH (Alcohol/Phenol) | R-O- (Ether) |
| R-NH2 (Primary Amine) | R-NH- (Secondary Amine) |
| R2-NH (Secondary Amine) | R2-N- (Tertiary Amine) |
| R-SH (Thiol) | R-S- (Thioether) |
| R-MgX (Grignard Reagent) | R- (Alkyl/Aryl) |
Transformations and Further Derivatizations of the Nitrile Substituent
The nitrile group at the 2-position of the thiadiazole ring is a versatile functional group that can be transformed into several other functionalities. These transformations significantly expand the chemical space accessible from this compound. Key transformations include:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively.
Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride, affords an aminomethyl group.
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings.
Addition of Nucleophiles: Organometallic reagents can add to the nitrile to form, after hydrolysis, ketones.
These derivatizations are crucial for introducing new functionalities that can modulate the biological activity or physical properties of the resulting molecules.
Introduction of Additional Substituents at the Thiadiazole Ring
While the primary reactive sites are the chloro and nitrile groups, it is also possible to introduce additional substituents onto the thiadiazole ring itself, although this is less common and often requires more specialized reaction conditions. Methods such as metal-catalyzed cross-coupling reactions can potentially be employed to introduce new substituents at the carbon atoms of the thiadiazole ring, provided suitable precursors are used. These advanced synthetic strategies further enhance the utility of this compound as a versatile synthetic intermediate.
Exploration in Materials Science for Functional Molecule Synthesis
The inherent electronic properties of the 1,3,4-thiadiazole ring, characterized by the presence of two nitrogen atoms and a sulfur atom, make it an attractive component in the design of functional organic materials. The introduction of a chloro and a carbonitrile group to this core at the 5 and 2 positions, respectively, in this compound, further enhances its potential. These electron-withdrawing groups can significantly influence the molecule's frontier molecular orbitals, which is a critical factor in determining its electronic and photophysical properties.
While specific research on this compound in materials science is still an emerging field, the broader class of 2,5-disubstituted 1,3,4-thiadiazoles has been investigated for various applications. These derivatives have been incorporated into polymers and small molecules intended for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent sensors. The 1,3,4-thiadiazole moiety is known to impart thermal stability and desirable electronic characteristics to these materials.
The reactivity of the chlorine atom in this compound via nucleophilic substitution allows for its facile integration into larger conjugated systems. nih.gov This versatility enables the synthesis of a diverse library of molecules where the thiadiazole unit can act as an electron-accepting or electron-transporting component. For instance, coupling reactions can be employed to attach various aromatic or heterocyclic units, thereby tuning the optoelectronic properties of the final molecule.
The carbonitrile group, on the other hand, is a well-known precursor for other functional groups and can also participate in cycloaddition reactions. This dual reactivity of this compound makes it a powerful building block for the construction of complex organic materials with tailored properties.
Table 1: Potential Applications of Functional Molecules Derived from 1,3,4-Thiadiazoles in Materials Science
| Application Area | Role of 1,3,4-Thiadiazole Moiety | Potential Precursor |
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or emissive layer component | 2,5-disubstituted-1,3,4-thiadiazoles |
| Organic Photovoltaics (OPVs) | Electron-acceptor material | Functionalized 1,3,4-thiadiazoles |
| Fluorescent Sensors | Fluorophore with sensitivity to specific analytes | Substituted 1,3,4-thiadiazoles |
| Thermally Stable Polymers | Enhances thermal and oxidative stability | 1,3,4-thiadiazole-containing monomers |
Contribution to the Design and Synthesis of Ligands for Coordination Chemistry
The field of coordination chemistry relies on the design of ligands that can form stable and functional complexes with metal ions. The 1,3,4-thiadiazole ring system, with its multiple heteroatoms, presents several potential coordination sites, making it a valuable scaffold for ligand design. researchgate.net The nitrogen atoms of the thiadiazole ring can act as Lewis bases, readily donating their lone pair of electrons to a metal center.
This compound offers intriguing possibilities for the synthesis of novel ligands. The chlorine atom can be substituted by various nucleophiles containing donor atoms such as nitrogen, sulfur, or oxygen, leading to the formation of multidentate ligands. nih.gov For example, reaction with an amino-substituted thiol could yield a tridentate ligand capable of forming stable chelate rings with a metal ion.
The carbonitrile group can also be involved in coordination, either directly through the nitrogen atom or after its conversion to other functionalities like an amidine or a carboxylic acid. This allows for a high degree of modularity in ligand design, enabling the synthesis of ligands with specific electronic and steric properties to tune the behavior of the resulting metal complexes.
Coordination compounds involving 1,3,4-thiadiazole-based ligands have been explored for their catalytic activity, magnetic properties, and biological applications. nih.govnih.gov For instance, metal complexes of 1,3,4-thiadiazole-2,5-disulfonamide have been shown to be potent carbonic anhydrase inhibitors. nih.gov While the direct application of this compound in this context is not extensively documented, its potential as a precursor to a wide array of ligands is clear. The ability to systematically modify the substituents at both the 2 and 5 positions allows for the fine-tuning of the ligand's coordination properties and, consequently, the properties of the metal complex.
Table 2: Potential Ligand Types Synthesized from this compound
| Ligand Type | Synthetic Transformation | Potential Donor Atoms |
| Bidentate | Nucleophilic substitution of chlorine with a donor group | N, S, O |
| Tridentate | Nucleophilic substitution with a bifunctional nucleophile | N, S, O |
| Bridging Ligand | Use of both nitrogen atoms of the thiadiazole ring | N |
Structure Property Relationship Studies of 5 Chloro 1,3,4 Thiadiazole 2 Carbonitrile and Its Derivatives
Electronic and Steric Effects of the Halogen and Nitrile Substituents on the Thiadiazole Core
The physicochemical properties and reactivity of the 1,3,4-thiadiazole (B1197879) ring are significantly influenced by the nature of its substituents. In the case of 5-Chloro-1,3,4-thiadiazole-2-carbonitrile, the chloro and nitrile groups are both potent electron-withdrawing groups, which profoundly impacts the electronic landscape of the heterocyclic core.
The chlorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I) and a weaker, resonance-donating effect (+R). This combination deactivates the thiadiazole ring towards electrophilic substitution and increases its susceptibility to nucleophilic attack. The presence of a chlorine atom has been noted to enhance the cytotoxic activity of some thiadiazole derivatives. nih.gov
The nitrile group (-CN) at the 2-position is also strongly electron-withdrawing through both inductive and resonance effects (-I, -R). This further depletes the electron density of the thiadiazole ring, enhancing its electrophilic character. The nitrile group is a versatile functional handle for further chemical modifications.
From a steric perspective, both the chloro and nitrile groups are relatively compact. However, their presence can influence the approach of reagents and the conformation of larger derivatives. In derivatives where these groups are adjacent to bulkier substituents, steric hindrance can affect reaction rates and product distributions. nih.gov
Table 1: Predicted Electronic and Steric Influence of Substituents on the 1,3,4-Thiadiazole Ring
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Chlorine | 5 | Strong -I, Weak +R | Moderate | Deactivates towards electrophiles, Activates towards nucleophiles |
| Nitrile | 2 | Strong -I, Strong -R | Moderate | Deactivates towards electrophiles, Activates towards nucleophiles, Versatile synthetic handle |
Computational Approaches to Structure-Property Correlations
While specific computational studies on this compound are scarce, Density Functional Theory (DFT) calculations are a powerful tool for understanding the structure-property relationships of 1,3,4-thiadiazole derivatives. nih.govdergipark.org.tr Such studies on analogous compounds provide insights into:
Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. For instance, in related structures, the planarity of the thiadiazole ring is a key feature, although substituents can cause minor deviations. nih.gov
Electronic Properties: The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's reactivity, electronic transitions, and charge transfer characteristics. For this compound, the strong electron-withdrawing nature of the substituents would be expected to lower both HOMO and LUMO energy levels, making it a good electron acceptor.
Spectroscopic Properties: Computational methods can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure and understand the vibrational modes and chemical environment of the atoms. dergipark.org.tr
Rational Design Principles for Modulating Reactivity and Selectivity Based on Structural Features
The principles of rational drug design can be applied to the this compound scaffold to develop new molecules with specific biological activities. The inherent properties of the chloro and nitrile substituents provide a foundation for this design process.
The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleic acids, which may allow its derivatives to interfere with biological processes like DNA replication. jmchemsci.com The reactivity of the 2- and 5-positions is central to creating diverse derivatives. The chlorine atom at the 5-position can potentially be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups to probe structure-activity relationships (SAR). For example, replacing the chlorine with amino or substituted phenyl groups has been a common strategy in the design of bioactive thiadiazoles. nih.govresearchgate.net
Conformational Flexibility and its Influence on Molecular Properties
The 1,3,4-thiadiazole ring itself is a rigid, planar aromatic system. Therefore, the conformational flexibility of this compound is minimal. However, for its derivatives with more complex substituents, conformational flexibility becomes a critical factor influencing their properties.
In crystalline form, the conformation is fixed, and intermolecular interactions such as π-π stacking and hydrogen bonding play a crucial role in the packing arrangement. X-ray crystallography of related 1,3,4-thiadiazole derivatives has provided valuable information on their solid-state conformations and intermolecular interactions. nih.gov
Future Research Directions and Emerging Trends in the Study of 5 Chloro 1,3,4 Thiadiazole 2 Carbonitrile
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. nanobioletters.com Future research on 5-Chloro-1,3,4-thiadiazole-2-carbonitrile is anticipated to prioritize the development of more environmentally benign and sustainable synthetic routes. Traditional methods for synthesizing thiadiazole cores often involve reagents and solvents that are hazardous. sbq.org.br The focus will likely shift towards methodologies that reduce waste, minimize energy consumption, and utilize less toxic materials.
Key areas of exploration will include:
Microwave and Ultrasound-Assisted Synthesis: These techniques have been successfully employed for the synthesis of other thiadiazole derivatives, often leading to significantly reduced reaction times and improved yields. nanobioletters.com Investigating their application for the synthesis of the this compound core could offer a more efficient and greener alternative to conventional heating methods.
Solvent-Free Reactions: Solid-phase synthesis or reactions conducted under solvent-free conditions represent a significant step towards greener processes by eliminating the need for potentially harmful organic solvents. Research into grinding techniques or solid-supported reagents could provide viable pathways.
Use of Greener Solvents: When solvents are necessary, the focus will be on employing environmentally friendly options such as water, ethanol (B145695), or ionic liquids, moving away from traditional chlorinated or volatile organic compounds. mdpi.com
Catalytic Approaches: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents, thereby minimizing waste. nih.gov
| Green Chemistry Approach | Potential Advantage for Synthesis | Relevant Precedent for Thiadiazoles |
| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, energy efficiency. | Successful synthesis of various thiadiazole derivatives. nanobioletters.com |
| Ultrasonication | Enhanced reaction speed and yield through acoustic cavitation. | Applied in green synthesis protocols for thiadiazole compounds. nanobioletters.com |
| Solvent-Free Conditions | Elimination of solvent waste, simplified work-up procedures. | Grinding methods used for creating the 1,3,4-thiadiazole (B1197879) ring. |
| Benign Solvents (e.g., water, ethanol) | Reduced environmental impact and toxicity. | Ethanol used as a solvent in catalyst-driven syntheses. nih.govmdpi.com |
Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
Computational tools are revolutionizing medicinal chemistry and materials science. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and optimization of novel compounds derived from this compound.
Future research directions in this area include:
Predictive Modeling: Developing ML algorithms to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives. This can help prioritize the synthesis of the most promising candidates, saving time and resources. Machine learning has been used to predict metabolites of related thiadiazole structures. nih.gov
De Novo Design: Utilizing generative AI models to design new molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space to identify novel structures that might not be conceived through traditional medicinal chemistry intuition.
Reaction Prediction and Optimization: Employing AI to predict the outcomes of chemical reactions and optimize synthetic pathways. This can aid in identifying the most efficient routes and reaction conditions for creating complex derivatives.
| AI/ML Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity based on chemical structure. | Prioritize synthesis of high-potential derivatives. |
| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Reduce late-stage failures in drug development pipelines. nih.gov |
| Generative Models | Design novel molecular structures with desired properties. | Expand the accessible chemical space for new discoveries. |
| Synthesis Planning | Predict optimal synthetic routes and reaction conditions. | Improve the efficiency and success rate of chemical synthesis. |
Exploration of Novel Catalytic Systems for Specific Transformations
The chlorine atom and the carbonitrile group on the this compound ring are key functional handles for derivatization. Future research will likely focus on exploring novel catalytic systems to achieve specific and efficient transformations at these sites. The development of selective catalysts is crucial for controlling reactivity and building molecular complexity.
Promising areas for investigation are:
Palladium-Catalyzed Cross-Coupling: Systems like bis(triphenylphosphine)palladium(II)dichloride have been used for C-S bond formation in related thiadiazole compounds. nih.gov Expanding the scope of palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Cl position could enable the introduction of a wide variety of substituents.
Organocatalysis: The use of small organic molecules as catalysts, such as DABCO, offers a metal-free alternative for promoting reactions. nih.gov Exploring organocatalysts for transformations of the nitrile group or for asymmetric synthesis of chiral derivatives is a promising avenue.
Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. Investigating photoredox-catalyzed reactions could unlock novel transformations that are difficult to achieve with traditional thermal methods.
Base Catalysis: Simple bases like potassium carbonate and triethylamine (B128534) (TEA) are often used in the synthesis of thiadiazole derivatives to facilitate nucleophilic substitution and condensation reactions. mdpi.comnih.gov Research into more advanced and selective base-catalysis systems could further refine these transformations.
| Catalytic System | Target Transformation | Example Catalyst/Precedent |
| Palladium Cross-Coupling | C-C, C-N, C-O, C-S bond formation at the C-Cl position. | Bis(triphenylphosphine)palladium(II)dichloride. nih.gov |
| Organocatalysis | Metal-free transformations, asymmetric synthesis. | DABCO (1,4-Diazabicyclo[2.2.2]octane). nih.gov |
| Base Catalysis | Nucleophilic substitution, condensation reactions. | Potassium Carbonate (K₂CO₃), Triethylamine (TEA). mdpi.comnih.gov |
| Iodine Catalysis | Oxidative coupling reactions. | Molecular Iodine (I₂). mdpi.com |
Expanding the Scope of Synthetic Applications in Complex Molecular Architectures
The 1,3,4-thiadiazole ring is a privileged scaffold found in numerous biologically active compounds. mdpi.comresearchgate.net this compound serves as a versatile building block, and future work will aim to incorporate this core into increasingly complex and functional molecular architectures.
Key strategies to achieve this include:
Multi-Component Reactions (MCRs): Designing novel MCRs that utilize this compound as a key component. MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly efficient.
Click Chemistry: The nitrile group can be converted into other functionalities, such as a tetrazole, which can participate in "click" reactions. This would enable the straightforward conjugation of the thiadiazole core to other molecules, such as polymers, biomolecules, or material surfaces.
Synthesis of Macrocycles and Cages: Using the difunctional nature of the compound (or its derivatives) to construct macrocyclic structures or molecular cages. Such architectures have unique properties and applications in host-guest chemistry and materials science.
Fragment-Based Drug Design: Employing the this compound scaffold as a core fragment in the design of new therapeutic agents. Its rigid structure and defined vectoral exits for substitution make it an ideal starting point for building potent and selective inhibitors of biological targets. mdpi.comnih.gov
Q & A
Q. What are the key structural features of 5-chloro-1,3,4-thiadiazole-2-carbonitrile, and how can they be experimentally verified?
The compound’s structure includes a thiadiazole ring substituted with chlorine at position 5 and a nitrile group at position 2. Key structural features (bond lengths, angles, and crystal packing) can be determined via single-crystal X-ray diffraction. For example, monoclinic systems (space group P2₁/n) with lattice parameters similar to analogous thiadiazoles (e.g., a = 3.7924 Å, b = 19.8932 Å, c = 6.3155 Å) should be analyzed . Complementary techniques like NMR and IR spectroscopy can confirm functional groups and electronic environments.
Q. What synthetic routes are effective for preparing this compound?
A common approach involves cyclocondensation of thiosemicarbazides with chloroacetonitrile derivatives under acidic conditions. Nucleophilic substitution at the 2-position can introduce the nitrile group, while chlorination (e.g., using POCl₃ or Cl₂ gas) ensures substitution at position 5. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like oxadiazole analogs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance before lab work) . Use PPE (gloves, goggles) due to potential toxicity from nitrile and chlorine groups. Refer to safety data sheets (SDS) for related compounds, such as emergency procedures for inhalation/exposure (e.g., immediate medical consultation) .
Advanced Research Questions
Q. How can DFT calculations resolve discrepancies between experimental and theoretical structural data for this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) can optimize geometry and predict vibrational frequencies. Compare calculated bond lengths/angles (e.g., C–S bond in thiadiazole) with X-ray data to validate models. For example, a 2019 study on a similar thiadiazole derivative reported <0.02 Å deviations between DFT and crystallographic data .
Q. What strategies can address contradictions in reactivity data during functionalization of the thiadiazole ring?
Systematic variation of reaction parameters (e.g., solvent, catalyst, temperature) can isolate competing pathways. For instance, nitrile group stability under chlorination conditions may require inert atmospheres or low temperatures. Cross-validate results using HPLC-MS to track intermediates and byproducts .
Q. How can structure-activity relationships (SAR) be explored for biological applications of this compound?
Introduce substituents (e.g., alkyl, aryl groups) at positions 1 and 3 via Suzuki coupling or nucleophilic aromatic substitution. Test derivatives against target enzymes (e.g., kinase inhibitors) using in vitro assays. Compare IC₅₀ values to correlate electronic effects (Hammett σ constants) with activity .
Q. What advanced spectroscopic methods are suitable for studying tautomerism or polymorphism in this compound?
Solid-state NMR can detect tautomeric forms (e.g., thione-thiol equilibria), while differential scanning calorimetry (DSC) identifies polymorphic transitions. Pair with Hirshfeld surface analysis to map intermolecular interactions influencing crystal packing .
Methodological Considerations
Q. How to design a comparative study for analyzing halogen substitution effects in thiadiazole derivatives?
Use a controlled synthesis approach to prepare fluoro-, bromo-, and iodo-analogs. Compare their electronic properties (via cyclic voltammetry) and steric effects (X-ray crystallography). Apply multivariate regression to quantify substituent effects on reactivity or bioactivity .
Q. What computational tools are recommended for predicting the compound’s environmental fate or toxicity?
Employ QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives or ECOTOX database entries for aquatic toxicity. Validate with experimental data from OECD guideline tests (e.g., Daphnia magna acute toxicity assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
